1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chemical compound characterized by its unique molecular structure and properties. It is classified as a pyrrolidine derivative, featuring a benzyl group and two fluorine atoms attached to the pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.
1-Benzyl-4,4-difluoropyrrolidin-3-ol is cataloged under the CAS number 1776114-17-0. It falls within the category of organic compounds known as fluorinated heterocycles, specifically pyrrolidines. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a subject of interest in pharmaceutical research.
The synthesis of 1-benzyl-4,4-difluoropyrrolidin-3-ol typically involves several key steps:
1-Benzyl-4,4-difluoropyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1-benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with biological targets, particularly receptors or enzymes relevant in pharmacological contexts. The presence of fluorine atoms enhances lipophilicity, allowing better membrane permeability and interaction with target sites within cells.
1-Benzyl-4,4-difluoropyrrolidin-3-ol exhibits several notable physical properties:
In terms of chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and industry.
1-Benzyl-4,4-difluoropyrrolidin-3-ol has potential applications in:
Research continues to explore its full range of applications, particularly in developing novel therapeutic agents that leverage its unique structural features .
The construction of the pyrrolidine core in 1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS 1776114-17-0) leverages advanced 1,3-dipolar cycloaddition chemistry. A pivotal method employs azomethine ylides reacting with fluorinated alkenes to establish the stereodefined pyrrolidine backbone in a single step. Research demonstrates that vinyl difluorides participate efficiently in this cycloaddition, where a simple azomethine ylide (derived from sarcosine and benzaldehyde) reacts with 1,1-difluoroethylene derivatives under mild thermal conditions (60–80°C). This method achieves the pyrrolidine ring with inherent control over the 3D architecture at C3 and C4, critical for downstream pharmacological applications [8].
Optimization focuses on chiral auxiliaries and metal-mediated asymmetric catalysis. For example, copper(I)-bisoxazoline complexes enable enantioselective cycloadditions, yielding 3-hydroxypyrrolidines with >90% ee when using α,β-unsaturated fluorinated acceptors. Recent advances utilize N-benzyliminoglycinates with AgOAc catalysts, achieving diastereomeric ratios exceeding 15:1 and minimizing post-synthesis purification [4] [8].
Table 1: Asymmetric Cycloaddition Routes to Pyrrolidine Scaffolds
Dipole Source | Dipolephile | Catalyst/Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Sarcosine/Benzaldehyde | Ethyl 2,2-Difluoroacrylate | Cu(OTf)₂/(S)-PhosBox | 78 | 92 |
N-Benzyliminoglycinate | 1,1-Difluoro-1-octene | AgOAc/Et₃N (RT, 24h) | 85 | 89 |
L-Proline Benzyl Ester | 4,4-Difluoro-2-butene | Ni(ClO₄)₂·6H₂O/Chiral Ligand | 70 | 95 |
Direct C–H fluorination of preformed pyrrolidines faces challenges due to ring strain and functional group tolerance. Instead, de novo ring assembly using fluorinated building blocks proves superior. Key approaches include:
Microwave-assisted fluorination (150°C, 10 min) of pyrrolidin-3-one derivatives using DAST boosts yields to 82% while suppressing side products like olefins or elimination artifacts [3].
N-Benzylation is typically performed early in the synthesis to leverage the benzyl group as a nitrogen protecting group amenable to hydrogenolytic removal. Classical methods (Williamson ether synthesis) using benzyl bromide and K₂CO₃ in DMF yield only 40–60% due to quaternary salt formation. Modern catalytic approaches include:
Notably, the benzyl group enhances solubility during purification, with intermediates crystallizing readily from ethanol/water mixtures [6] [9].
The C3 hydroxy stereocenter dictates biological activity (e.g., kinase inhibition). Key strategies for enantiocontrol include:
(S)-1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS 2468623-25-6) is commercially produced via these routes, with suppliers offering >98% enantiomeric purity for pharmaceutical applications [2] [9].
Table 2: Enantioenriched 1-Benzyl-4,4-difluoropyrrolidin-3-ol Derivatives
Stereochemistry | CAS Number | Synthesis Method | Enantiomeric Excess | Supplier |
---|---|---|---|---|
(3S) | 2468623-25-6 | CBS Reduction | 99% ee | JW PharmLab |
(3R) | Not assigned | Enzymatic Resolution | 98% ee | MolCore |
rac | 1776114-17-0 | Azomethine Ylide Route | N/A | BLD Pharm, Chemlyte Solutions |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: